![molecular formula C22H23FN2O3S B2806945 3-[(4-乙基苯基)磺酰]-6-氟-1-甲基-7-吡咯啉-4(1H)-酮 CAS No. 892768-24-0](/img/structure/B2806945.png)
3-[(4-乙基苯基)磺酰]-6-氟-1-甲基-7-吡咯啉-4(1H)-酮
货号 B2806945
CAS 编号:
892768-24-0
分子量: 414.5
InChI 键: OEAZJRHSRUCJAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds like “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” is characterized by the presence of a quinolinone core, a pyrrolidinyl group, and a 4-ethylphenylsulfonyl group. The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis
The chemical reactions involving “3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one” could involve electrophilic aromatic substitution . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .科学研究应用
- Anticancer Research CCG-78942 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cancer progression.
- Kinase Inhibition This compound is known to inhibit specific kinases, including protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2). Kinase inhibitors play a crucial role in targeted cancer therapies, and CCG-78942’s kinase inhibition profile makes it an interesting candidate for further exploration.
- Neuroprotection and Neuroinflammation Some studies have investigated the neuroprotective effects of CCG-78942. It appears to modulate neuroinflammatory responses and protect neurons from oxidative stress. These properties could be relevant in neurodegenerative diseases and brain injury research.
- Cardiovascular Research Researchers have explored the impact of CCG-78942 on cardiovascular health. It may influence vascular smooth muscle cell proliferation and migration, which are critical processes in vascular diseases like atherosclerosis and restenosis.
- Anti-Inflammatory Activity CCG-78942 exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. Investigations into its potential as an anti-inflammatory drug have yielded promising results.
- Scientists have used CCG-78942 as a chemical probe to study various biological processes. Its selectivity for specific targets makes it valuable for dissecting complex cellular pathways .
- Drug Discovery and Medicinal Chemistry Medicinal chemists have synthesized analogs of CCG-78942 to optimize its properties. These efforts aim to create derivatives with improved efficacy, reduced toxicity, and better pharmacokinetic profiles.
- Other Applications While the above fields represent the primary areas of interest, CCG-78942 may have additional applications in fields such as immunology, metabolic disorders, and infectious diseases. Ongoing research continues to uncover its full potential.
Chemical Biology and Probe Development
属性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-3-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAZJRHSRUCJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)
![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)
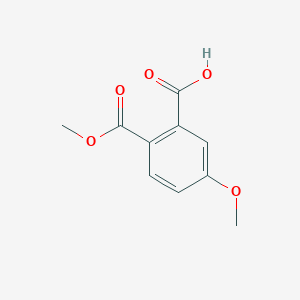
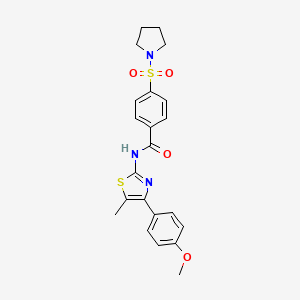
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)
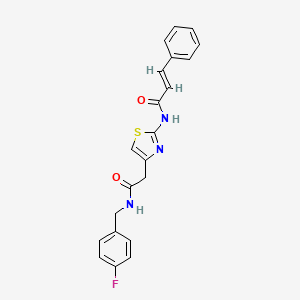


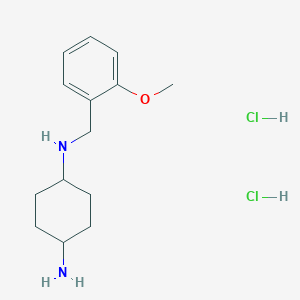

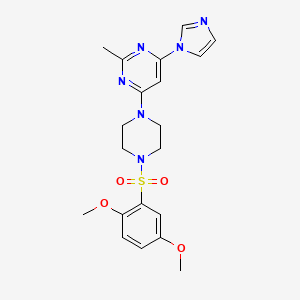
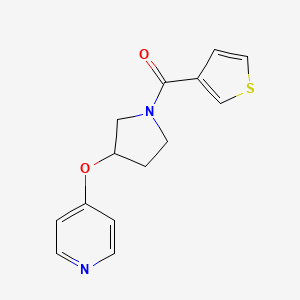
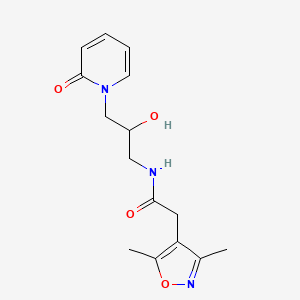
![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)